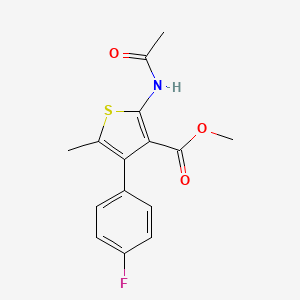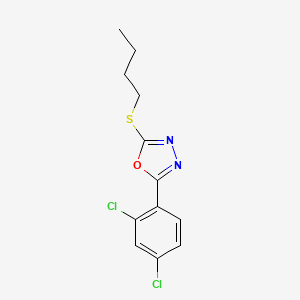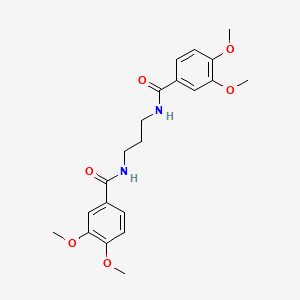![molecular formula C18H22N4O2S B4668588 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4668588.png)
2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it an attractive candidate for various research studies.
Applications De Recherche Scientifique
2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various properties that make it an attractive candidate for research studies. One of the primary applications of this compound is in the field of neuroscience, where it is used as a fluorescent probe for studying the activity of neurotransmitter receptors. This compound has also been studied for its potential applications in cancer research, where it is used as a fluorescent probe for studying the activity of cancer cells.
Mécanisme D'action
The mechanism of action of 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound binds to specific receptors in the brain and other tissues, leading to changes in cellular signaling pathways. This compound has been found to exhibit high affinity for certain types of receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been found to exhibit various biochemical and physiological effects. This compound has been found to modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for specific receptors, which makes it an attractive candidate for studying the activity of these receptors. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research studies.
Orientations Futures
There are several future directions for research studies involving 2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One of the primary areas of research is in the field of neuroscience, where this compound can be used to study the activity of specific neurotransmitter receptors. This compound may also have potential applications in the treatment of various diseases, including cancer, due to its antioxidant and anti-inflammatory properties. Additionally, the synthesis method of this compound may be optimized to improve its availability for research studies.
Propriétés
IUPAC Name |
2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-7-3-16-12-21(5-6-22(16)11-15-4-8-25-13-15)10-14-1-2-17-18(9-14)20-24-19-17/h1-2,4,8-9,13,16,23H,3,5-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKPOHWNKJNSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC3=NON=C3C=C2)CCO)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4668510.png)

![6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4668536.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4668542.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4668550.png)

![3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B4668573.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4668577.png)
![N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B4668592.png)

![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4668617.png)
![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)

![methyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4668628.png)